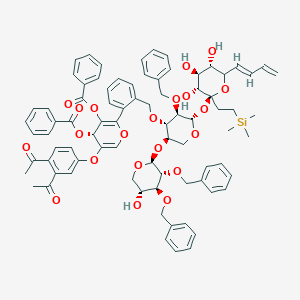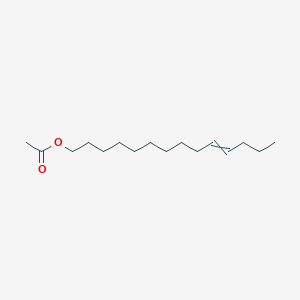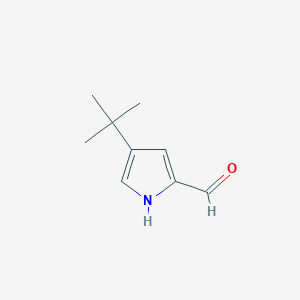
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol is a chemical compound that features a piperidine ring substituted with two methyl groups and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Phenol Group: The phenol group is introduced through a substitution reaction, often involving a phenol derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can modify the piperidine ring or the phenol group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including as a precursor for drug development.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological systems and potential as a bioactive compound.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol involves its interaction with specific molecular targets. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, while the piperidine ring may interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)ethanol: Similar structure but with an ethanol group instead of a phenol group.
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)methanol: Contains a methanol group instead of a phenol group.
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)aniline: Features an aniline group instead of a phenol group.
Uniqueness
The presence of the phenol group in 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol imparts unique chemical properties, such as increased acidity and the ability to participate in specific types of chemical reactions (e.g., electrophilic aromatic substitution). This makes it distinct from its analogs with different functional groups.
Properties
CAS No. |
145678-87-1 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[(3R,4S)-3,4-dimethylpiperidin-4-yl]phenol |
InChI |
InChI=1S/C13H19NO/c1-10-9-14-7-6-13(10,2)11-4-3-5-12(15)8-11/h3-5,8,10,14-15H,6-7,9H2,1-2H3/t10-,13-/m0/s1 |
InChI Key |
HXZDAOSDNCHKFE-GWCFXTLKSA-N |
SMILES |
CC1CNCCC1(C)C2=CC(=CC=C2)O |
Isomeric SMILES |
C[C@H]1CNCC[C@]1(C)C2=CC(=CC=C2)O |
Canonical SMILES |
CC1CNCCC1(C)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















